
Application Notes: Au-Pt Nanoparticles in
Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Gold;platinum

Cat. No.: B14352064 Get Quote

Introduction

Gold-Platinum (Au-Pt) core-shell or alloyed nanoparticles are a class of bimetallic

nanostructures attracting significant interest in biomedicine.[1] They synergistically combine the

unique properties of both gold and platinum into a single platform. Gold nanoparticles provide

an excellent foundation due to their facile synthesis, biocompatibility, and distinct localized

surface plasmon resonance (LSPR) properties, which are tunable to the near-infrared (NIR)

region for photothermal applications.[1][2] The addition of a platinum shell or components

introduces high catalytic activity, which can be harnessed to modulate the tumor

microenvironment, and provides an anchor for various drug molecules.[3][4] This combination

makes Au-Pt nanoparticles a versatile and powerful tool for developing next-generation drug

delivery systems, particularly in oncology.[5][6]

Key Applications and Advantages

Chemo-Photothermal Co-Therapy: Au-Pt nanoparticles are exceptional agents for

combination cancer therapy. The gold core acts as a photothermal transducer, absorbing

NIR light and converting it into localized heat (hyperthermia) to ablate cancer cells.[2]

Simultaneously, this heat can trigger the release of a chemotherapeutic drug, like

Doxorubicin (DOX), loaded onto the nanoparticle.[4] This dual-action approach enhances the

overall therapeutic effect, as hyperthermia can increase cell membrane permeability,

improving drug uptake and sensitizing cancer cells to the chemotherapeutic agent.[3]
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Controlled and Triggered Drug Release: The structure of Au-Pt nanoparticles allows for

controlled drug release, which minimizes systemic toxicity and improves therapeutic efficacy.

[3] Drugs can be loaded into porous nanoparticle structures or conjugated to the surface.[4]

Release can be triggered by internal stimuli, such as the acidic pH of the tumor

microenvironment, or external stimuli like NIR irradiation.[7] NIR-triggered release, in

particular, offers high spatial and temporal control over drug delivery.[7]

Alleviation of Chemotherapy-Induced Side Effects: Certain Au-Pt nanoparticles possess

intrinsic catalase-like activity, enabling them to scavenge reactive oxygen species (ROS).[3]

[4] Some chemotherapy drugs, such as Doxorubicin, induce significant oxidative stress in

healthy tissues, leading to severe side effects like cardiotoxicity.[3] Au-Pt nanoparticles can

act as both the drug carrier and a ROS scavenger, mitigating this oxidative damage and

reducing the systemic toxicity of the chemotherapy.[3][4]

Targeted Delivery and Bioimaging: To enhance specificity for tumor cells and reduce off-

target effects, Au-Pt nanoparticles can be functionalized with targeting ligands like peptides

(e.g., cRGD) or antibodies that bind to receptors overexpressed on cancer cells.[3][4]

Furthermore, the strong NIR absorbance of the gold component makes these nanoparticles

suitable as contrast agents for in vivo photoacoustic imaging, allowing for the visualization

and tracking of the nanocarrier distribution.[3]

Data Presentation
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Nanoparticle
Type

Core/Shell
Size (Approx.)

Drug Loaded
Key Features
& Applications

Reference

Porous Au@Pt-

cRGD
Not Specified

Doxorubicin

(DOX)

Chemo-

photothermal co-

therapy; ROS

scavenging to

reduce DOX-

induced oxidative

stress; cRGD for

targeted delivery;

Photoacoustic

imaging.

[3][4]

Core-Shell

Au@Pt
30 nm

Radionuclides

(193mPt,

195mPt)

Potential for

Auger electron

therapy for

HER2+ breast

cancer and

hepatocellular

carcinoma.

[8]

Au@Pt

Nanorods (NRs)
Not Specified

None

(Photothermal

Agent)

Enhanced NIR

photothermal

conversion

efficiency

compared to gold

nanorods alone

for cancer

therapy.

[2]

Bimetallic Au-Pt Not Specified Various

Can be

functionalized

with targeting

ligands; possess

intrinsic

anticancer

activity.

[5][9]
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Experimental Protocols
Protocol 1: Synthesis of Au@Pt Core-Shell
Nanoparticles (30 nm)
This protocol is adapted from a citrate reduction method for gold nanoparticles followed by

platinum shell coating.[8]

Materials:

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

Sodium hydroxide (NaOH)

Sodium citrate dihydrate

Platinum(IV) chloride solution (e.g., H₂PtCl₆)

Ascorbic acid (AA)

Deionized (DI) water

Procedure:

Gold Core Synthesis:

1. Prepare a solution of HAuCl₄·3H₂O in DI water. For example, dissolve 4.95 mg of

HAuCl₄·3H₂O in 10 mL of DI water.[8]

2. Adjust the pH of the solution to ~4.5 using NaOH.[8]

3. Heat the solution to 95 °C while stirring for 30 minutes.[8]

4. Rapidly add 170 μL of 340 mM sodium citrate dihydrate solution to act as a reducing

agent.[8]

5. Continue heating and stirring for 3 hours. A color change from yellow to deep red indicates

the formation of gold nanoparticles (AuNPs).[8]
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6. Allow the solution to cool to room temperature.

Platinum Shell Formation:

1. Take a defined volume of the synthesized AuNP suspension (e.g., 1 mL).[10]

2. Add a platinum precursor solution, for example, 75 μL of 2 mM PtCl₄²⁻ aqueous solution.

[10]

3. Add a reducing agent, such as 15 μL of 0.1 M ascorbic acid.[10]

4. Incubate the mixture in a 30 °C water bath for 1 hour to allow the reduction of platinum

onto the gold core surface.[10]

Purification:

1. Centrifuge the resulting Au@Pt nanoparticle solution to pellet the nanoparticles.

2. Discard the supernatant and resuspend the pellet in DI water.

3. Repeat the centrifugation and resuspension steps two more times to remove unreacted

precursors and reagents.

Characterization:

1. Confirm the size and morphology using Transmission Electron Microscopy (TEM).

2. Verify the formation of the core-shell structure and elemental composition using

techniques like ICP-MS and UV-Vis Spectroscopy.[8]

Protocol 2: Doxorubicin (DOX) Loading onto Porous
Au@Pt Nanoparticles
This protocol describes a general method for loading a drug into the porous structure of

nanoparticles via passive diffusion and electrostatic interaction.[3][4]

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.tandfonline.com/doi/full/10.2147/IJN.S386476
https://www.tandfonline.com/doi/full/10.2147/IJN.S386476
https://www.tandfonline.com/doi/full/10.2147/IJN.S386476
https://www.tandfonline.com/doi/full/10.2147/IJN.S386476
https://www.mdpi.com/1420-3049/26/7/2051
https://pubs.acs.org/doi/abs/10.1021/acsami.7b14705
https://pubmed.ncbi.nlm.nih.gov/29251910/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14352064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purified porous Au@Pt nanoparticles

Doxorubicin hydrochloride (DOX·HCl)

Phosphate-buffered saline (PBS), pH 7.4

Deionized (DI) water

Procedure:

Disperse a known concentration of porous Au@Pt nanoparticles (e.g., 1 mg/mL) in DI water

or PBS.

Prepare a stock solution of DOX·HCl in DI water (e.g., 1 mg/mL).

Mix the Au@Pt nanoparticle suspension with the DOX solution at a specific weight ratio (e.g.,

2:1 nanoparticles to drug).

Stir the mixture gently at room temperature for 24 hours in the dark to allow the drug to load

into the pores of the nanoparticles.

After incubation, centrifuge the mixture at high speed (e.g., 12,000 rpm for 15 minutes) to

separate the DOX-loaded nanoparticles (DOX/Au@Pt) from the unloaded, free drug.[11]

Carefully collect the supernatant.

Wash the nanoparticle pellet with DI water and centrifuge again to remove any loosely bound

drug. Repeat twice.

Resuspend the final DOX/Au@Pt pellet in the desired buffer (e.g., PBS) for storage or

immediate use.

Quantification of Drug Loading:

1. Measure the concentration of free DOX in the collected supernatant and washing solutions

using UV-Vis spectroscopy or fluorescence spectroscopy (DOX has a characteristic

absorbance/emission peak).
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2. Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the

following formulas:

DLC (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) × 100

EE (%) = (Weight of loaded drug / Initial weight of drug) × 100

Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis membrane method to assess drug release under different

conditions (pH and NIR irradiation).[12]

Materials:

DOX/Au@Pt nanoparticles

Dialysis tubing (e.g., MWCO 12-14 kDa)

Release buffers: PBS at pH 7.4 (physiological) and Acetate Buffer at pH 5.0 (tumor

microenvironment)

NIR Laser (e.g., 808 nm)

Thermostatically controlled shaker (37 °C)

Procedure:

Pre-soak the dialysis tubing in the release buffer as per the manufacturer's instructions.[12]

Pipette a known volume and concentration of the DOX/Au@Pt nanoparticle suspension

(e.g., 1 mL of 1 mg/mL) into a dialysis bag and seal both ends securely.

Immerse the sealed bag into a larger container with a known volume of release buffer (e.g.,

50 mL of pH 7.4 or pH 5.0 buffer) to ensure sink conditions.[13]

Place the container in a shaker incubator at 37 °C with gentle agitation.

For NIR-Triggered Release: At specific time points, irradiate the dialysis bag with an 808 nm

NIR laser at a set power density (e.g., 1.0 W/cm²) for a short duration (e.g., 5 minutes).
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Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a

small aliquot (e.g., 1 mL) of the buffer from the container.

Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed buffer

to maintain sink conditions.

Analyze the concentration of DOX in the collected samples using UV-Vis or fluorescence

spectroscopy.

Calculate the cumulative percentage of drug released at each time point relative to the total

amount of drug loaded in the nanoparticles.

Protocol 4: Cellular Uptake Analysis via ICP-MS
This protocol provides a quantitative method to determine the amount of nanoparticles

internalized by cells.[14][15]

Materials:

Cancer cell line (e.g., MDA-MB-231, HeLa)

Complete cell culture medium

Au@Pt nanoparticles

PBS

Trypsin-EDTA

Aqua regia (3:1 mixture of HCl:HNO₃) - EXTREME CAUTION REQUIRED

Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Procedure:

Seed the cells in 6-well plates at a density that allows them to reach ~80% confluency on the

day of the experiment.

Incubate the cells overnight to allow for attachment.
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Remove the old medium and replace it with fresh medium containing various concentrations

of Au@Pt nanoparticles (e.g., 10, 25, 50, 100 µg/mL). Include a control well with no

nanoparticles.

Incubate the cells with the nanoparticles for a specific period (e.g., 4 hours or 24 hours).[14]

After incubation, remove the medium and wash the cells three times with ice-cold PBS to

eliminate nanoparticles that are only attached to the outer membrane.

Harvest the cells by adding Trypsin-EDTA and centrifuging to form a cell pellet.

Count the cells from a parallel well to normalize the results to the cell number.

Sample Digestion:

1. Resuspend the cell pellet in a small volume of PBS.

2. Add aqua regia to the cell suspension to completely dissolve the cells and the internalized

metallic nanoparticles. (Work inside a certified fume hood with appropriate personal

protective equipment).

3. Dilute the digested samples to a final volume with DI water.

ICP-MS Analysis:

1. Prepare standard solutions of gold and platinum of known concentrations to generate a

calibration curve.[15]

2. Analyze the diluted samples using ICP-MS to determine the mass of Au and Pt.

3. Use the calibration curve to quantify the amount of Au/Pt per cell.
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Caption: Overall experimental workflow for developing Au-Pt nanoparticle drug delivery

systems.
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Caption: Targeted delivery and intracellular action of drug-loaded Au-Pt nanoparticles.
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Caption: Synergistic mechanism of chemo-photothermal co-therapy using Au-Pt nanoparticles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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